
4-Bromo-6-nitroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrN2O4. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of bromine and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of quinoline-3-carboxylic acid followed by nitration. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Reduction of the nitro group: 4-Bromo-6-aminoquinoline-3-carboxylic acid.
Esterification: 4-Bromo-6-nitroquinoline-3-carboxylate esters.
Aplicaciones Científicas De Investigación
4-Bromo-6-nitroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-nitroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
- 6-Bromoquinoline-3-carboxylic acid
- 4-Bromoquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Comparison: 4-Bromo-6-nitroquinoline-3-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. Compared to its analogs, this compound offers a broader range of chemical transformations and applications, making it a valuable molecule in various fields of research.
Propiedades
Fórmula molecular |
C10H5BrN2O4 |
|---|---|
Peso molecular |
297.06 g/mol |
Nombre IUPAC |
4-bromo-6-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O4/c11-9-6-3-5(13(16)17)1-2-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
OROFLASUSIZVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



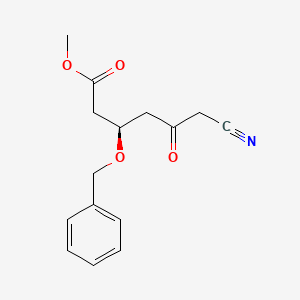
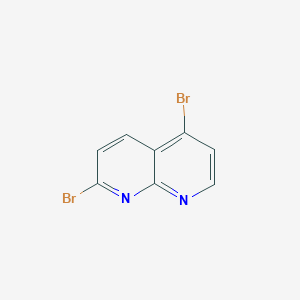
![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)
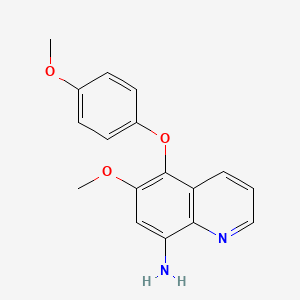

![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
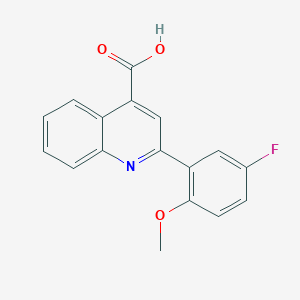

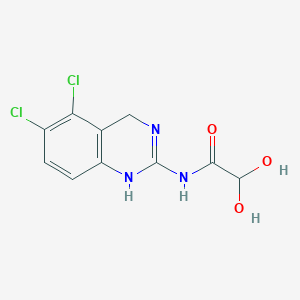
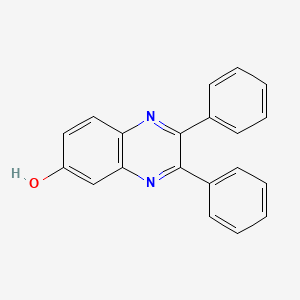
![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
